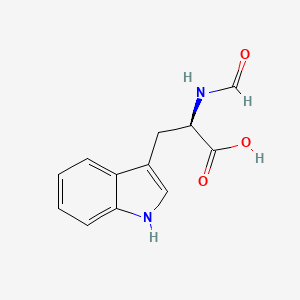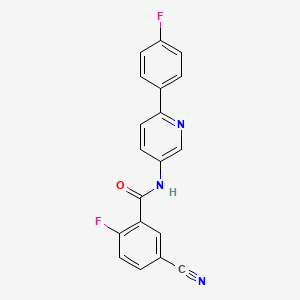
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is a complex organic compound with a molecular formula of C19H11F2N3O This compound is notable for its unique structure, which includes a cyano group, a fluorine atom, and a pyridinyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
- Step 1: Formation of Intermediate Compounds:
- The initial step involves the preparation of intermediate compounds through reactions such as hydroboration and transmetalation.
- Reagents: Boronic acids or esters, palladium catalysts, and bases.
- Conditions: Mild temperatures and inert atmospheres.
- Step 2: Coupling Reaction:
- The intermediate compounds undergo a coupling reaction to form the desired product.
- Reagents: Palladium catalysts, bases, and solvents such as toluene or ethanol.
- Conditions: Mild temperatures and inert atmospheres.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Acidic or basic environments.
- Major Products: Oxidized derivatives with altered functional groups.
- Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Mild temperatures and inert atmospheres.
- Major Products: Reduced derivatives with altered functional groups.
- Substitution:
- Reagents: Nucleophiles or electrophiles.
- Conditions: Varying temperatures and solvents.
- Major Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its activity against various biological targets.
- Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-formylfuran-5-boronic acid
Uniqueness: 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C19H11F2N3O |
|---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
5-cyano-2-fluoro-N-[6-(4-fluorophenyl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H11F2N3O/c20-14-4-2-13(3-5-14)18-8-6-15(11-23-18)24-19(25)16-9-12(10-22)1-7-17(16)21/h1-9,11H,(H,24,25) |
InChI-Schlüssel |
AEFBHHOMHOBMRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


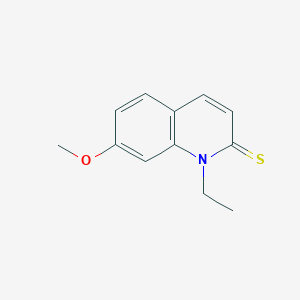

![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
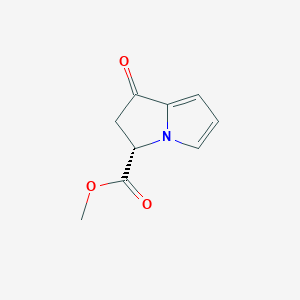
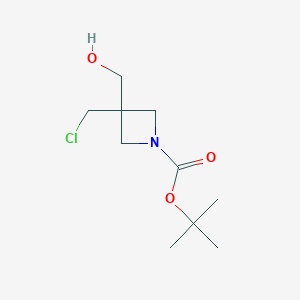
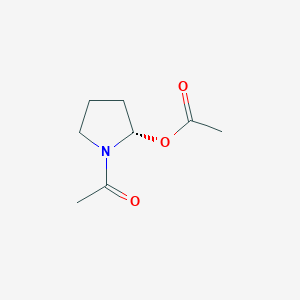

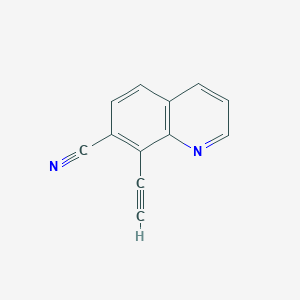
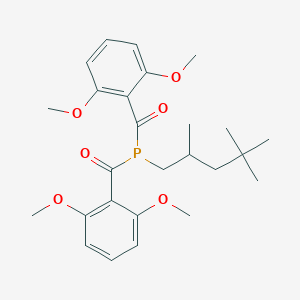
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)

![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
